molecular formula C11H21ClN2O2 B1456326 (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236256-83-9

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Cat. No. B1456326
CAS RN: 1236256-83-9
M. Wt: 248.75 g/mol
InChI Key: VJMVPVAMIHUQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9-10,12,14H,1-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.75 g/mol. The compound is stored at ambient temperature . For more detailed physical and chemical property information, it is recommended to refer to specialized chemical databases or literature .

Scientific Research Applications

1. Role in Selective Estrogen Receptor Modulators (SERMs)

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is explored for its estrogen antagonist potency in the field of selective estrogen receptor modulators (SERMs). It has been found to exhibit estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in breast and uterine tissues. This compound's effectiveness was demonstrated in vitro using human breast cancer cells and in vivo in rat models, showing potent inhibition of uterine proliferative response to exogenous estrogen and a significant decrease in total cholesterol, suggesting its potential as a novel SERM with greater potency compared to raloxifene, tamoxifen, or ICI-182,780 (Palkowitz et al., 1997).

2. Application in Synthesis of Pharmaceutical Compounds

This compound is involved in the synthesis of various pharmaceutical intermediates. For instance, it has been used in the preparation of molecules like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. These synthetic processes typically involve reactions such as amidation, Friedel-Crafts acylation, and hydration, offering reasonable yields and confirming the versatility of this compound in medicinal chemistry synthesis (Zheng Rui, 2010); (Ji Ya-fei, 2011).

3. Development of Therapeutic Agents

The compound is also instrumental in developing potential therapeutic agents. For example, compounds synthesized using this molecule have been evaluated for their enzyme inhibitory activities and potential in treating Alzheimer's disease. The synthesized amides displayed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as new drugs for Alzheimer's treatment (Hassan et al., 2018).

4. In Antimicrobial Research

Another application area is in the development of antimicrobial agents. New molecular entities involving N-substituted pipradol derivatives have been synthesized using this compound, displaying significant microbial activities. This showcases its potential in creating new, effective antimicrobial treatments (Ramudu et al., 2017).

5. Structural and Chemical Analysis

In terms of chemical analysis, the structure and properties of this compound and its derivatives have been extensively studied. Crystal structure analysis, spectroscopic techniques, and theoretical calculations have been employed to understand its physical and chemical characteristics better, essential for developing effective pharmaceutical formulations (Karthik et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. For detailed information on the mechanism of action, it is recommended to refer to specialized chemical databases or literature .

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMVPVAMIHUQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236256-83-9
Record name Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236256-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.